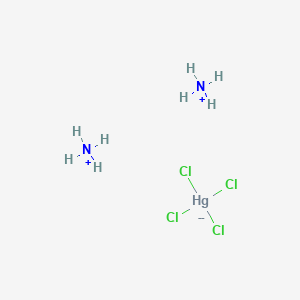
Ammonium mercuric chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium mercuric chloride is a chemical compound that consists of ammonium and mercuric chloride. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is often used in scientific research due to its reactivity and ability to form complex structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium mercuric chloride can be synthesized through the reaction of mercuric chloride with ammonium chloride. The reaction typically occurs in an aqueous solution, where mercuric chloride (HgCl2) reacts with ammonium chloride (NH4Cl) to form this compound (NH4HgCl3). The reaction conditions usually involve moderate temperatures and controlled pH levels to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced by combining mercuric chloride and ammonium chloride in large-scale reactors. The process involves dissolving both compounds in water and allowing them to react under controlled conditions. The resulting product is then purified through filtration and crystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium mercuric chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mercuric oxide (HgO) and other mercury-containing compounds.
Reduction: It can be reduced to elemental mercury (Hg) under certain conditions.
Substitution: It can participate in substitution reactions where chloride ions are replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid (HNO3) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and zinc (Zn) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium iodide (KI) are often employed.
Major Products Formed
Oxidation: Mercuric oxide (HgO) and other mercury oxides.
Reduction: Elemental mercury (Hg).
Substitution: Various mercury-containing compounds depending on the substituent.
Aplicaciones Científicas De Investigación
Ammonium mercuric chloride has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological assays and experiments to study the effects of mercury on biological systems.
Medicine: It has been used in the past for its antiseptic properties, although its use has declined due to toxicity concerns.
Industry: It is utilized in the production of other mercury compounds and in certain industrial processes that require mercury.
Mecanismo De Acción
The mechanism of action of ammonium mercuric chloride involves its ability to interact with biological molecules and disrupt their normal functions. Mercury ions (Hg2+) can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in toxic effects on cells and tissues.
Comparación Con Compuestos Similares
Similar Compounds
Mercuric chloride (HgCl2): A highly toxic compound used in various industrial and laboratory applications.
Mercurous chloride (Hg2Cl2):
Mercuric oxide (HgO): Used in the production of mercury batteries and as a reagent in chemical synthesis.
Uniqueness
Ammonium mercuric chloride is unique due to its combination of ammonium and mercuric chloride, which imparts distinct properties and reactivity. Its ability to form complex structures and participate in a variety of chemical reactions makes it valuable in scientific research and industrial applications.
Propiedades
Número CAS |
33445-15-7 |
|---|---|
Fórmula molecular |
Cl4H8HgN2 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
diazanium;tetrachloromercury(2-) |
InChI |
InChI=1S/4ClH.Hg.2H3N/h4*1H;;2*1H3/q;;;;+2;;/p-2 |
Clave InChI |
RVPGISIWDJGAAY-UHFFFAOYSA-L |
SMILES canónico |
[NH4+].[NH4+].Cl[Hg-2](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


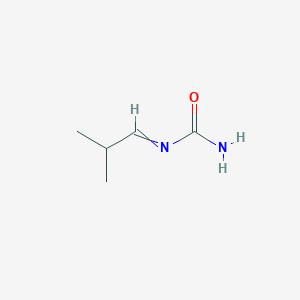
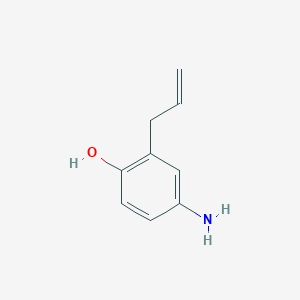
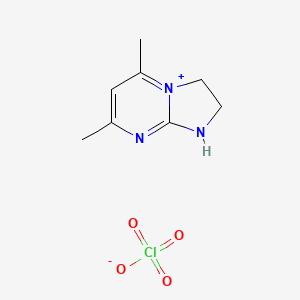


![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)




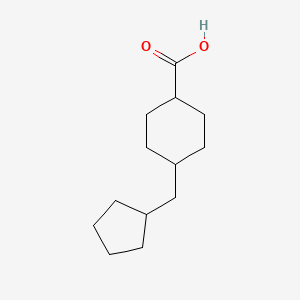


![Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-](/img/structure/B14675412.png)
